

Stability and Degradation of 2-(2-Nitrovinyl)thiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Nitrovinyl)thiophene

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Abstract

2-(2-Nitrovinyl)thiophene is a heterocyclic compound of interest in synthetic chemistry, often utilized as a versatile intermediate in the preparation of various pharmaceutical and biologically active molecules. Understanding its stability and degradation pathways is crucial for its synthesis, storage, and handling, as well as for the stability of the compounds derived from it. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation routes of **2-(2-nitrovinyl)thiophene**, based on the established chemistry of thiophenes and conjugated nitroalkenes. While specific quantitative stability data for this compound is limited in publicly available literature, this guide extrapolates likely degradation mechanisms under various conditions, including exposure to light, heat, and changes in pH. Detailed experimental protocols for assessing stability are also provided to guide researchers in this area.

Introduction

2-(2-Nitrovinyl)thiophene is a conjugated nitroalkene containing a thiophene ring. The electrophilic nature of the nitrovinyl group, combined with the aromatic properties of the thiophene ring, makes it a reactive molecule with potential for various chemical transformations. These same properties, however, can also contribute to its instability under certain environmental conditions. This document aims to provide an in-depth understanding of

the factors that can influence the stability of **2-(2-nitrovinyl)thiophene** and to propose its likely degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2-nitrovinyl)thiophene** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂ S	--INVALID-LINK--
Molecular Weight	155.18 g/mol	--INVALID-LINK--
Appearance	Yellow solid	General knowledge
Melting Point	77-80 °C	General knowledge
Solubility	Soluble in many organic solvents	General knowledge

Potential Degradation Pathways

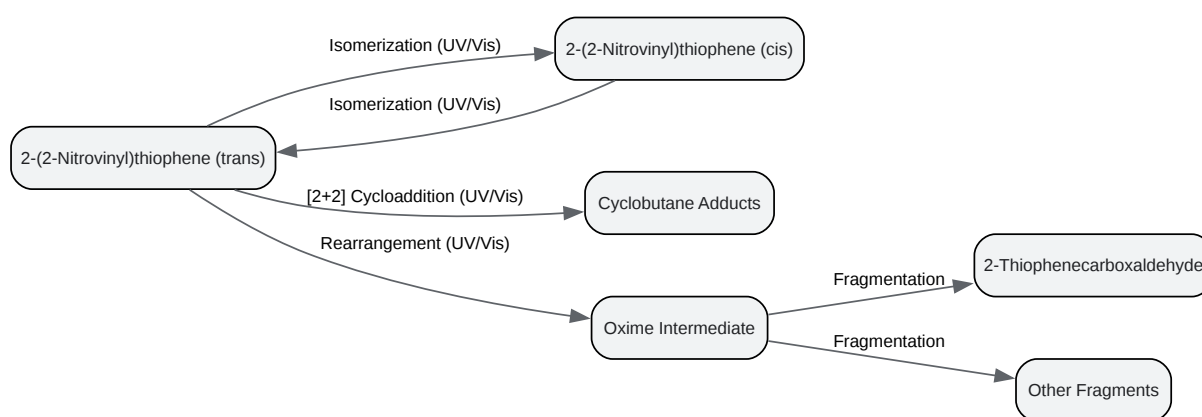
The degradation of **2-(2-nitrovinyl)thiophene** can be anticipated to proceed through several pathways, primarily involving the reactive nitrovinyl group and the thiophene ring. These pathways are influenced by factors such as light, heat, and pH.

Photodegradation

Exposure to ultraviolet or visible light can induce photochemical reactions in **2-(2-nitrovinyl)thiophene**. Analogous to other conjugated nitroalkenes like β -nitrostyrene, potential photodegradation pathways include:

- **cis-trans Isomerization:** The thermodynamically stable trans-isomer can be converted to the cis-isomer upon photo-irradiation.
- **[2+2] Cycloaddition:** Photodimerization or reaction with other alkenes can occur to form cyclobutane derivatives.^[1]

- **Rearrangement and Fragmentation:** Photochemical rearrangement to form an oxime, followed by fragmentation, can lead to the formation of 2-thiophenecarboxaldehyde and other degradation products.[2] The nitro group at a para or meta position of the phenyl ring in β -methyl- β -nitrostyrene has been shown to inhibit rearrangement and promote fragmentation into the corresponding acid and aldehyde.[2]



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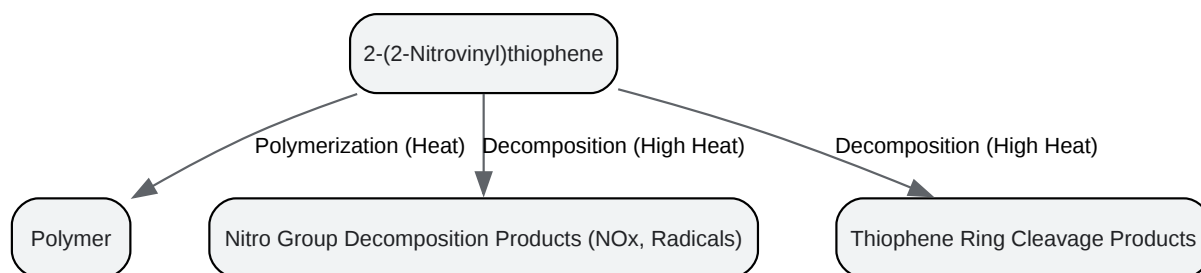
Figure 1: Proposed photodegradation pathways of 2-(2-nitrovinyl)thiophene.

Thermal Degradation

Elevated temperatures can lead to the decomposition of 2-(2-nitrovinyl)thiophene. The primary pathways for thermal degradation are likely to involve:

- **Polymerization:** Conjugated nitroalkenes are known to undergo thermal polymerization.
- **Decomposition of the Nitro Group:** At higher temperatures, the nitro group can decompose, leading to the formation of various nitrogen oxides and radical species. The thermal decomposition of nitroalkanes often proceeds via C-NO₂ bond homolysis.[3]
- **Thiophene Ring Cleavage:** The C-S bond is the weakest bond in the thiophene ring, and its cleavage can occur at high temperatures, leading to ring-opened products and subsequent

fragmentation.[4]



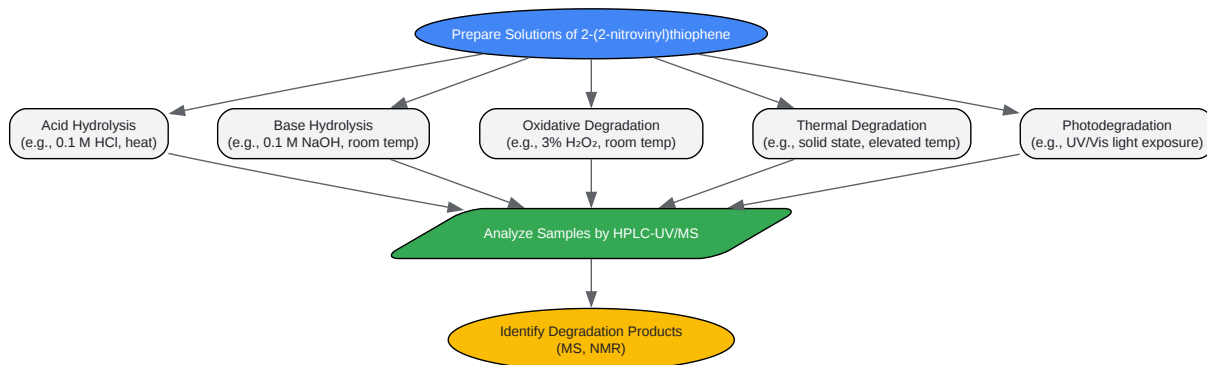
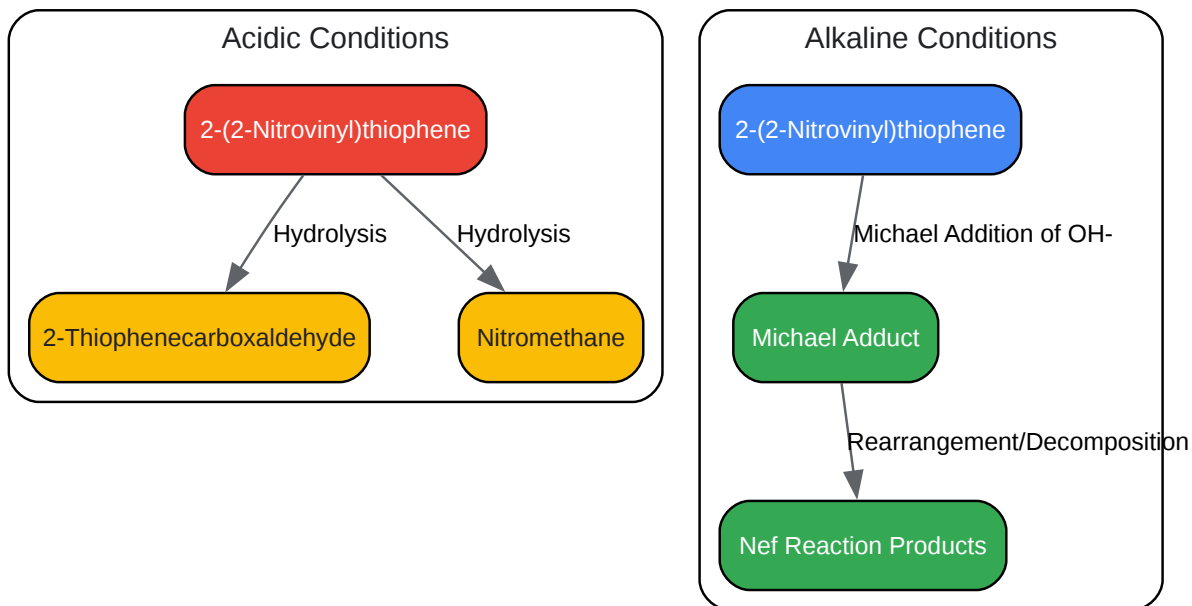
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Figure 2: Proposed thermal degradation pathways of **2-(2-nitrovinyl)thiophene**.

Hydrolytic Degradation

The stability of **2-(2-nitrovinyl)thiophene** in aqueous media is expected to be pH-dependent.

- **Alkaline Hydrolysis:** In basic conditions, the vinyl proton alpha to the nitro group is acidic and can be abstracted. The resulting anion can participate in various reactions. Michael addition of hydroxide can lead to the formation of a nitro-aldol type adduct, which may subsequently reverse or decompose. The hydrolysis of primary nitro compounds under basic conditions can lead to the formation of aldehydes or ketones via the Nef reaction.[5]
- **Acidic Hydrolysis:** Under acidic conditions, hydrolysis of the nitroalkene can occur, potentially leading to the formation of 2-thiophenecarboxaldehyde and nitromethane. Primary nitro compounds can be hydrolyzed by boiling with strong acids to yield a carboxylic acid and hydroxylamine.[6]



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